N-(5-Methoxypentyl)thietan-3-amine

Description

Properties

IUPAC Name |

N-(5-methoxypentyl)thietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NOS/c1-11-6-4-2-3-5-10-9-7-12-8-9/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDXKLKHQSNWLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCNC1CSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxypentyl)thietan-3-amine typically involves the reaction of a thietan derivative with a pentylamine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxypentyl)thietan-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

Reduction: Lithium aluminum hydride; conditionsanhydrous solvents like ether.

Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amine derivatives.

Substitution: Various substituted thietan derivatives.

Scientific Research Applications

N-(5-Methoxypentyl)thietan-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methoxypentyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent(s) | Key Features |

|---|---|---|---|---|---|

| N-(5-Methoxypentyl)thietan-3-amine* | Not provided | C₉H₁₉NOS | ~189.3† | Methoxy (pentyl chain) | Polar ether group, linear alkyl chain |

| N-(5-Methylhexan-2-yl)thietan-3-amine | 1881985-27-8 | C₁₀H₂₁NS | 187.35 | Methyl (branched chain) | Increased hydrophobicity |

| N-(4-Fluorobutyl)thietan-3-amine | 1849198-98-6 | C₇H₁₄FNS | 163.26 | Fluorine (butyl chain) | High electronegativity, shorter chain |

| N-(2,3-Dimethylbutyl)thietan-3-amine | 1849294-95-6 | C₉H₁₉NS | 173.32 | Branched alkyl chain | Steric hindrance, reduced solubility |

*Hypothetical structure inferred from naming conventions. †Calculated based on formula.

Structural Variations and Implications

- This could improve aqueous solubility relative to N-(5-Methylhexan-2-yl)thietan-3-amine . Fluorine (N-(4-Fluorobutyl)thietan-3-amine): Fluorination increases electronegativity and metabolic stability, often used to optimize bioavailability in drug candidates .

Chain Length :

Physicochemical and Pharmacokinetic Properties

Lipophilicity :

- Methoxy and fluorine substituents reduce logP (lipophilicity) compared to purely alkylated analogs. For example, N-(4-Fluorobutyl)thietan-3-amine (logP estimated ~2.1) is less lipophilic than N-(5-Methylhexan-2-yl)thietan-3-amine (logP ~3.5) .

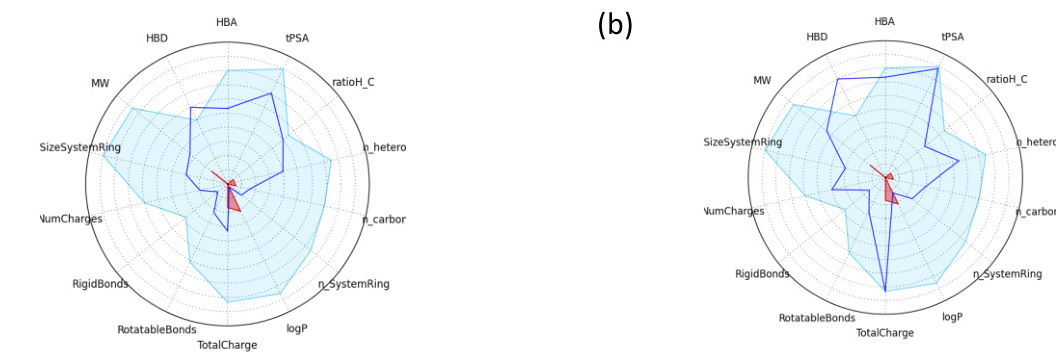

- Radar plot analyses (similar to ’s ADMET profiling) suggest that methoxy-containing compounds may occupy a "drug-like" space with balanced solubility and permeability .

Synthetic Accessibility :

- Analogous to ’s synthesis of N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, the target compound could be synthesized via nucleophilic substitution between thietan-3-amine and 5-methoxypentyl halides. Yields may vary with steric and electronic effects of substituents .

Q & A

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally tracked?

- Methodological Answer :

- Hypothesis : Hepatic CYP450-mediated demethylation or thietan ring oxidation .

- Tracking Methods :

Radiolabeling : ¹⁴C-labeled compound in hepatocyte incubations (LC-radiometric detection).

Metabolite ID : High-resolution LC-QTOF-MS for fragmentation patterns .

Data Contradictions and Limitations

- Structural Variability : Evidence from N-(4-methoxybutyl)thietan-3-amine suggests neuroprotective effects, while N-(5-methoxypentyl) derivatives in PanKII inhibition highlight enzymatic targeting. These divergent outcomes emphasize the need for compound-specific validation.

- Synthetic Yields : Reported yields for analogous compounds range from 15–40%, indicating scalability challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.